2-(Hydroxymethyl)-5-[6-[(3-iodophenyl)methylamino]purin-9-yl]-4-methoxyoxolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N6-(3-Iodobenzyl)-2’-O-methyladenosine is a synthetic adenosine derivative known for its selective agonist activity at the A3 adenosine receptor. This compound has garnered significant interest due to its potential therapeutic applications in various fields, including oncology and immunology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-(3-Iodobenzyl)-2’-O-methyladenosine typically involves the alkylation of adenosine derivatives. One common method includes the reaction of 3-iodobenzyl chloride with 2’-O-methyladenosine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for N6-(3-Iodobenzyl)-2’-O-methyladenosine are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters, such as temperature, solvent, and catalyst, is crucial to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N6-(3-Iodobenzyl)-2’-O-methyladenosine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the 3-iodobenzyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the adenosine moiety.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products typically include derivatives where the iodine atom is replaced by the nucleophile.
Oxidation and Reduction: Products vary depending on the specific reaction conditions but generally involve modifications to the adenosine structure.
Scientific Research Applications
Chemistry: Used as a tool to study adenosine receptor interactions and signaling pathways.
Biology: Investigated for its role in modulating immune responses and cell signaling.
Industry: Utilized in the development of novel pharmaceuticals targeting adenosine receptors.
Mechanism of Action
N6-(3-Iodobenzyl)-2’-O-methyladenosine exerts its effects primarily through the activation of the A3 adenosine receptor. This activation leads to the deregulation of downstream signaling pathways, including the NF-κB and Wnt pathways, resulting in apoptosis of tumor cells . Additionally, the compound induces the production of anti-inflammatory cytokines, contributing to its therapeutic effects in inflammatory conditions .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N6-(3-iodobenzyl)adenosine-5’-N-methylcarboxamide (Cl-IB-MECA): Another A3 adenosine receptor agonist with similar therapeutic applications.
N6-(3-Iodobenzyl)adenosine-5’-N-methyluronamide: Shares structural similarities and receptor selectivity.
Uniqueness
N6-(3-Iodobenzyl)-2’-O-methyladenosine is unique due to its specific modifications at the 2’-O and N6 positions, which enhance its selectivity and potency at the A3 adenosine receptor. This selectivity makes it a valuable compound for targeted therapeutic applications, particularly in oncology and immunology .
Properties
Molecular Formula |
C18H20IN5O4 |
---|---|
Molecular Weight |
497.3 g/mol |
IUPAC Name |
2-(hydroxymethyl)-5-[6-[(3-iodophenyl)methylamino]purin-9-yl]-4-methoxyoxolan-3-ol |
InChI |
InChI=1S/C18H20IN5O4/c1-27-15-14(26)12(7-25)28-18(15)24-9-23-13-16(21-8-22-17(13)24)20-6-10-3-2-4-11(19)5-10/h2-5,8-9,12,14-15,18,25-26H,6-7H2,1H3,(H,20,21,22) |
InChI Key |
OATZXEKAXIIRDK-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(C(OC1N2C=NC3=C(N=CN=C32)NCC4=CC(=CC=C4)I)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.